molecular formula C6H10N2O B118004 1,4-Diazabicyclo[2.2.2]octan-2-one CAS No. 146562-83-6

1,4-Diazabicyclo[2.2.2]octan-2-one

Cat. No. B118004
M. Wt: 126.16 g/mol
InChI Key: IRJSHJDADOVHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazabicyclo[2.2.2]octan-2-one, commonly known as DABCO, is a bicyclic organic compound that has found extensive use in the field of chemistry. It is a white crystalline solid that is soluble in water, alcohol, and ether. DABCO is a versatile compound that has been used in various chemical reactions and has shown promising results in scientific research applications.

Mechanism Of Action

DABCO acts as a nucleophile in various chemical reactions. It can also act as a base, accepting protons from acids. DABCO has been shown to be a highly effective catalyst in various reactions, owing to its ability to form stable complexes with reactants and intermediates.

Biochemical And Physiological Effects

DABCO has shown promising results in various biochemical and physiological studies. It has been shown to possess antioxidant properties and has been used in the treatment of various diseases, including cancer and cardiovascular diseases. DABCO has also been shown to possess anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

DABCO has several advantages when used in laboratory experiments. It is a relatively inexpensive compound that is readily available. It is also stable under various reaction conditions, making it an ideal catalyst for various chemical reactions. However, DABCO has certain limitations, including its toxicity and potential health hazards. It is important to handle DABCO with care and take necessary precautions while using it in laboratory experiments.

Future Directions

DABCO has shown promising results in various scientific research applications. Future research could focus on the development of new synthetic methodologies using DABCO as a catalyst. It could also be used in the synthesis of new organic compounds with potential applications in the pharmaceutical industry. Further studies could also focus on the biological and physiological effects of DABCO, particularly its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 1,4-Diazabicyclo[2.2.2]octan-2-one, commonly known as DABCO, is a versatile compound that has found extensive use in the field of chemistry. It has shown promising results in various scientific research applications, including the synthesis of organic compounds and the development of new synthetic methodologies. DABCO has also shown potential use in the treatment of various diseases. However, it is important to handle DABCO with care and take necessary precautions while using it in laboratory experiments. Future research could focus on the development of new applications for DABCO in the field of chemistry and medicine.

Synthesis Methods

DABCO can be synthesized through various methods, including the reaction of piperazine with formaldehyde and subsequent dehydration. Another method involves the reaction of cyclohexanone with hydrazine, followed by oxidation with hydrogen peroxide. The synthesis of DABCO is relatively simple, and the compound can be obtained in high yields.

Scientific Research Applications

DABCO has found extensive use in scientific research, particularly in the field of organic chemistry. It has been used as a catalyst in various reactions, including the epoxidation of alkenes, the Michael addition reaction, and the oxidation of alcohols. DABCO has also been used in the synthesis of various organic compounds, including pharmaceuticals and natural products.

properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-7-1-3-8(6)4-2-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJSHJDADOVHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627718
Record name 1,4-Diazabicyclo[2.2.2]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[2.2.2]octan-2-one

CAS RN

146562-83-6
Record name 1,4-Diazabicyclo[2.2.2]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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